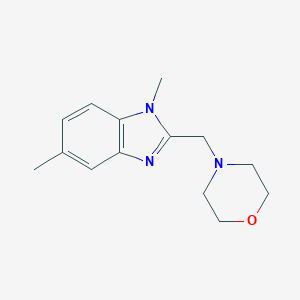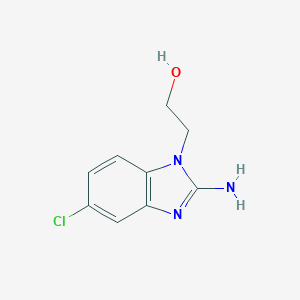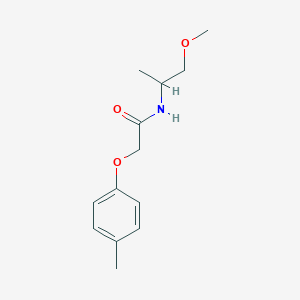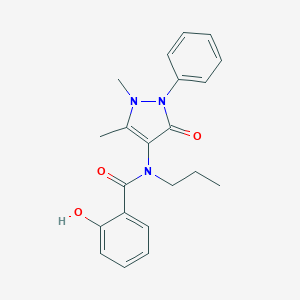
1,5-dimethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMBM-MO is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been found to exhibit various biological activities such as anticancer, antifungal, and antiviral properties. The compound has been studied extensively in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of DMBM-MO is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMBM-MO has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation in the body. It has also been found to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMBM-MO in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using DMBM-MO in lab experiments is its toxicity. The compound has been found to be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMBM-MO. One of the areas of research is the development of the compound as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route for the compound. The compound's potential as an antifungal and antiviral agent also needs to be explored further. Additionally, the toxicity of the compound needs to be further investigated to ensure its safety for use in humans.
In conclusion, DMBM-MO is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. The compound exhibits various biological activities such as anticancer, antifungal, and antiviral properties. While the exact mechanism of action is not fully understood, studies have shown that the compound induces apoptosis in cancer cells and inhibits the growth of fungi and viruses. Further research is needed to determine the optimal dosage and administration route for the compound, as well as its potential toxicity.
Métodos De Síntesis
The synthesis of DMBM-MO involves the reaction of 2-(morpholin-4-ylmethyl)-1H-benzimidazole with methyl iodide and potassium carbonate. The reaction is carried out in anhydrous acetone, and the product is purified through column chromatography.
Aplicaciones Científicas De Investigación
DMBM-MO has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has also been studied for its antifungal and antiviral properties.
Propiedades
Nombre del producto |
1,5-dimethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
4-[(1,5-dimethylbenzimidazol-2-yl)methyl]morpholine |
InChI |
InChI=1S/C14H19N3O/c1-11-3-4-13-12(9-11)15-14(16(13)2)10-17-5-7-18-8-6-17/h3-4,9H,5-8,10H2,1-2H3 |
Clave InChI |
AMBBVVCJDIKWHB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)